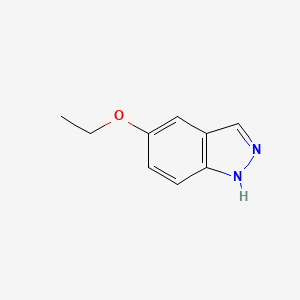

5-Ethoxy-1H-indazole

説明

Overview of the Indazole Heterocycle in Medicinal Chemistry

Indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. austinpublishinggroup.comresearchgate.netnih.gov While not commonly found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, making them a focus of drug discovery efforts. austinpublishinggroup.comnih.govpnrjournal.com The versatility of the indazole nucleus allows for the synthesis of a diverse range of substituted compounds with varied biological functions. nih.gov

The indazole structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally more thermodynamically stable. nih.gov This structural feature, along with the ability to introduce various functional groups at different positions, contributes to the diverse biological activities observed in indazole-containing compounds. nih.gov These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties. nih.govderpharmachemica.com

Rationale for Research on Ethoxy-Substituted Indazole Scaffolds

The introduction of an ethoxy group (-OCH₂CH₃) onto a molecular scaffold can significantly influence its physicochemical and biological properties. ontosight.ai In drug design, an ethoxy group can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes. ontosight.ai Furthermore, the oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. ontosight.aisolubilityofthings.com

The specific placement of the ethoxy group on the indazole ring can lead to compounds with tailored properties. Research into ethoxy-substituted indazoles is driven by the potential to modulate the biological activity of the parent indazole scaffold, aiming for improved potency, selectivity, or pharmacokinetic profiles.

Significance and Research Trajectory of 5-Ethoxy-1H-indazole

This compound, with its ethoxy group at the 5-position of the indazole ring, has become a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its molecular formula is C₉H₁₀N₂O and it has a molecular weight of 162.19 g/mol . scbt.com Research involving this compound has focused on its incorporation into larger structures to explore their biological activities. For instance, derivatives of this compound have been investigated for their potent inhibitory effects on various protein kinases, which are key targets in cancer therapy. nih.govnih.gov The synthesis and subsequent modification of this compound allow for the exploration of structure-activity relationships, guiding the development of new drug candidates.

Chemical and Biological Profile of this compound

| Property | Value |

| CAS Number | 518990-35-7 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Appearance | Not specified in available results |

| Purity | ≥ 95% (HPLC) |

| Storage | Sealed in dry, room temperature |

Research Highlights of this compound Derivatives

| Derivative Class | Target/Activity | Key Findings |

| 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles | Fibroblast Growth Factor Receptor (FGFR) inhibitors | Identified potent pan-FGFR inhibitors with significant antitumor activity in xenograft models. nih.gov |

| Crystalline (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol | Fibroblast Growth Factor Receptor (FGFR) signaling inhibitor | Patented medication that inhibits signaling patterns from the fibroblast growth factor receptor, potentially reducing tumor cell proliferation. ipwatchdog.com |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine (B1211576) D2 receptor ligand | Synthesized and characterized for its affinity to the human dopamine D2 receptor. researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

5-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOULLTESKBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622091 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-35-7 | |

| Record name | 5-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 1h Indazole and Its Derivatives

Established Synthetic Pathways for 1H-Indazoles

A variety of synthetic routes have been developed for the construction of the 1H-indazole ring system. These methods can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches, as well as more recent electrochemical and microwave-assisted strategies.

Cyclization Reactions

Cyclization reactions represent the foundational and most traditional methods for indazole synthesis. These typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring from appropriately substituted acyclic precursors.

From Hydrazones: The intramolecular cyclization of arylhydrazones is a widely used method. researchgate.net This can be achieved through various means, including acid catalysis with reagents like polyphosphoric acid (PPA). researchgate.net For instance, hydrazones derived from substituted acetophenones and benzophenones can be cyclized in the presence of PPA. researchgate.net Another approach involves the reaction of o-haloarylcarbonyl compounds with hydrazines, where the resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution. primescholars.comresearchgate.net The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648) has been developed as a practical synthesis of indazoles. nih.gov

From o-Alkylanilines: Diazotization of o-alkylanilines, followed by an intramolecular cyclization, is a classic route to the indazole core. primescholars.combeilstein-journals.org This method, often referred to as the Jacobson synthesis, typically involves treating the aniline (B41778) derivative with a diazotizing agent like sodium nitrite (B80452) in an acidic medium. primescholars.comchemicalbook.com

From o-Haloarylcarbonyl Compounds: The condensation of o-haloaryl aldehydes or ketones with hydrazine or its derivatives provides a direct route to indazoles. chemicalbook.comacs.org The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization, displacing the halogen to form the N-N bond of the indazole ring. primescholars.comresearchgate.net

Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, often offering milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

Palladium-mediated: Palladium catalysts are extensively used in C-N bond-forming reactions to construct the indazole ring. One common strategy is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which cyclize to form 2-aryl-2H-indazoles. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones also yields 1-aryl-1H-indazoles. acs.org Furthermore, palladium catalysis can be employed in sequential C-H nitration and intramolecular C-H functionalization to afford substituted indazoles. rsc.org Another palladium-catalyzed method involves the benzannulation of pyrazoles with alkynes to produce fluorescent indazoles. acs.org

Copper-catalyzed: Copper catalysts are also highly effective for indazole synthesis. Copper-catalyzed intramolecular amination of o-haloarylcarbonyl compounds or 2-halobenzohydrazides is a well-established method. primescholars.comresearchgate.net A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst provides an efficient route to 2H-indazoles. acs.orgorganic-chemistry.org Copper(I) iodide (CuI) has been used to promote the cyclization of aryl hydrazones under microwave irradiation. researchgate.netajrconline.org Additionally, a Cu(OAc)2-catalyzed N-N bond formation from 2-amino nitriles offers another synthetic route. thieme-connect.com

Table 1: Comparison of Transition Metal-Catalyzed Methods for Indazole Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | Intramolecular amination | organic-chemistry.orgorganic-chemistry.org |

| Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | Detailed study on ligand and base effects | acs.org | |

| Sulfonyl hydrazides | 3-Nitro-1-(phenylsulfonyl)-1H-indazoles | Sequential nitration/cyclization | rsc.org | |

| Pyrazoles and internal alkynes | Substituted 1H-indazoles | Benzannulation, synthesis of fluorophores | acs.org | |

| Copper | 2-Bromobenzaldehydes, primary amines, NaN3 | 2H-Indazoles | One-pot, three-component reaction | acs.orgorganic-chemistry.org |

| o-Haloarylcarbonyl compounds | 1H-Indazoles | Intramolecular amination | primescholars.comresearchgate.net | |

| Aryl hydrazones | 1-Aryl-1H-indazoles | Microwave-assisted, CuI-catalyzed | ajrconline.orgresearchgate.net | |

| 2-Amino nitriles | 1H-Indazoles | Oxidative N-N bond formation | thieme-connect.com | |

| Rhodium/Copper | Imidates and nitrosobenzenes | 1H-Indazoles | Synergistic C-H activation and C-N/N-N coupling | nih.govacs.org |

Electrochemical Synthesis Methods

Electrochemical synthesis is gaining traction as a green and sustainable alternative for constructing heterocyclic frameworks. For indazole synthesis, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed. rsc.org This method offers a metal-free and external-oxidant-free approach to a variety of 1H-indazole derivatives in moderate to good yields. rsc.orgfrontiersin.org The process typically involves an undivided cell with platinum or graphite (B72142) electrodes. frontiersin.orgbeilstein-journals.org Mechanistic studies suggest the formation of an N-centered radical, which undergoes intramolecular cyclization. frontiersin.org This approach is noted for its operational simplicity and the use of less expensive electrodes. rsc.org

Microwave-Assisted Synthetic Strategies

Microwave irradiation has been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of indazoles is no exception. A highly efficient, one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines. researchgate.net This method involves the initial microwave-assisted formation of the arylhydrazone, followed by a copper-catalyzed intramolecular N-arylation, also under microwave heating. researchgate.net Another microwave-assisted approach involves the cyclization of salicylaldehyde (B1680747) and hydrazine hydrates, which provides good to excellent yields of indazoles in a shorter time frame than conventional methods. ajrconline.orgajrconline.org These green chemistry approaches are environmentally friendly and efficient for producing therapeutically useful molecules. heteroletters.org

Regioselective Synthesis of 5-Ethoxy-1H-indazole

Achieving regioselectivity is a critical challenge in the synthesis of substituted indazoles, particularly when dealing with unsymmetrical precursors. For a compound like this compound, the synthetic strategy must be designed to specifically install the ethoxy group at the C5 position.

One general approach involves starting with a precursor that already contains the ethoxy group at the desired position. For example, the synthesis could commence from a 4-ethoxy-substituted o-toluidine (B26562) or a 2-halo-4-ethoxy-substituted benzaldehyde (B42025) or acetophenone. The subsequent cyclization reaction, as described in the established pathways (Section 2.1), would then lead to the desired this compound.

A reported one-pot domino process for the synthesis of 1-aryl-5-nitro-1H-indazoles involves the reaction of acetophenones or benzaldehydes substituted with a fluorine at C2 and a nitro group at C5 with arylhydrazines. mdpi.com A similar strategy could be envisioned for 5-ethoxy derivatives, starting from a 2-fluoro-5-ethoxybenzaldehyde. The reaction with hydrazine would form the hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring, yielding this compound. mdpi.com

Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, it can be further functionalized to create a library of analogues for various applications. A key reaction for derivatization is the N-alkylation of the indazole ring.

N-alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 regioisomers, and controlling this selectivity is a significant synthetic challenge. beilstein-journals.org The ratio of these isomers is influenced by the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.org

A study on the regioselective N-alkylation of the 1H-indazole scaffold found that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors the formation of the N-1 alkylated product. beilstein-journals.org However, the electronic effects of substituents on the indazole ring can significantly alter the regioselectivity. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N-2 regioselectivity. beilstein-journals.org While the specific influence of a C5-ethoxy group was not detailed, it is an electron-donating group and would be expected to influence the N-1/N-2 ratio.

Further derivatization can be achieved through coupling reactions. For example, substituted indazole acetic acid has been synthesized and coupled with various substituted thiazoles to create novel hybrid molecules. This suggests that the this compound could be functionalized at the N-1 position with a group like acetic acid, which can then be used as a handle for further coupling reactions.

Functionalization at Nitrogen (N1, N2) Positions

The indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for functionalization, typically through alkylation or arylation reactions. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly influence the biological activity of the resulting molecule.

Direct alkylation of the indazole core often results in a mixture of N1 and N2 isomers. connectjournals.com The ratio of these products can be influenced by reaction conditions such as the choice of base, solvent, and temperature. For instance, N1-substituted indazoles are generally the more thermodynamically stable products, while N2-substituted indazoles are often kinetically favored. connectjournals.com To achieve regioselectivity, researchers have developed specific protocols. For example, a study on methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that using cesium carbonate as the base in dioxane at 90°C preferentially yields N1-alkylated products. nih.gov In contrast, other conditions can be optimized to favor the N2 isomer.

Protecting groups are also employed to direct functionalization. The trimethylsilylethoxymethyl (SEM) group, for instance, can be used to protect the N1 position, allowing for selective reactions at other sites on the indazole ring. vulcanchem.com

A variety of alkylating and arylating agents can be used, including alkyl halides and aryl halides, often in the presence of a copper or palladium catalyst. researchgate.net For example, N-1 arylation of 1H-indazole can be achieved using aryl halides with a CuI catalyst and a suitable ligand. researchgate.net

Table 1: Examples of N-Functionalization Reactions of Indazole Derivatives

| Starting Material | Reagent | Catalyst/Base | Product | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cesium carbonate | Methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate | nih.gov |

| 1H-Indazole | Aryl halides | CuI / (1R,2R)-cyclohexane-1,2-diamine / K3PO4 | N-1 arylated indazoles | researchgate.net |

| 1H-Indazol-4-amine | 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Suitable base | 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine | vulcanchem.com |

Functionalization at Carbon (C3, C4, C6, C7) Positions

Introducing substituents at the carbon atoms of the indazole ring is crucial for creating a diverse library of derivatives. Halogenation, particularly at the C3 position, is a common and useful strategy as the introduced halogen can then serve as a handle for further modifications, such as cross-coupling reactions. chim.it

Halogenation:

Iodination: 3-Iodoindazoles can be synthesized by treating the parent indazole with iodine (I2) and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF or dioxane. chim.itmdpi.com

Bromination and Chlorination: Similar methods using N-bromosuccinimide (NBS) or sodium hypochlorite (B82951) can be employed for bromination and chlorination, respectively. google.comchemicalbook.com

Nitration: Nitration of the indazole ring can also occur, though fewer examples are reported. Radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been described. chim.it

Other Functionalizations: The introduction of other groups, such as alkyl, acyl, and amino groups, at various carbon positions allows for further diversification of the indazole scaffold. For example, the synthesis of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide derivatives involves functionalization at the C5 and C6 positions. researchgate.net

Introduction of Diverse Substituents via Coupling Reactions (e.g., Suzuki coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing a wide array of substituents onto the indazole core. This reaction typically involves the coupling of a halogenated indazole (e.g., 3-iodo-1H-indazole) with an organoboron reagent, such as an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org

The Suzuki coupling has been successfully used for the C3-arylation of indazoles. researchgate.net N-protected 3-iodoindazoles are often more reactive in these couplings than their unprotected counterparts. researchgate.net The choice of catalyst, ligand, base, and solvent can all influence the efficiency and outcome of the reaction. Microwave-assisted Suzuki coupling has also been shown to be an effective and green method for the functionalization of indazoles. rasayanjournal.co.in

Another important C-H functionalization method is iridium-catalyzed C-H borylation, which can selectively introduce a boronate ester at the C3 position of N-protected indazoles. This borylated intermediate can then be used in subsequent Suzuki-Miyaura coupling reactions. worktribe.com

Optimization of Synthetic Procedures for Reproducibility and Yield

Optimizing synthetic procedures is essential for ensuring high yields and reproducibility, particularly for potential industrial applications. Key parameters that are often fine-tuned include reaction temperature, choice of catalyst and solvent, and the stoichiometry of reagents.

For instance, in the synthesis of 1H-indazole derivatives from 2-amino-5-R-acetophenone, a method involving diazotization followed by reduction with stannous chloride has been developed to improve yield and suitability for industrial production. google.com Similarly, a process starting from a compound of formula (A1) or (A2) involving nitration, reduction, and then diazotization and cyclization is reported to have a short synthetic route and high yield. google.com

In the Fischer indole (B1671886) synthesis, which can be adapted for indazoles, using an excess of hydrazine (1.5–2.0 equivalents) can improve the efficiency of the cyclization step. The choice of solvent can also impact the regioselectivity of the reaction.

Structural Elucidation and Characterization Techniques for Synthesized this compound Derivatives

The unambiguous identification and characterization of synthesized this compound derivatives are accomplished through a combination of spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the structure of indazole derivatives. researchgate.netgrowingscience.com In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The ethoxy group gives rise to a characteristic triplet and quartet signal. ¹³C NMR confirms the number of unique carbon atoms and their chemical environments. researchgate.net Multinuclear NMR can be used to characterize different isomers. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.netgrowingscience.com For example, the N-H stretch of the indazole ring typically appears as a broad peak around 3400 cm⁻¹. C-O stretches from the ethoxy group are observed in the 1050–1250 cm⁻¹ region, and aromatic C=C stretches are found between 1450–1600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.netgrowingscience.comgoogle.com

Table 2: Representative Spectroscopic Data for Indazole Derivatives

| Technique | Observation | Interpretation | Reference |

| ¹H NMR | Triplet and quartet signals | Presence of an ethoxy group | |

| ¹³C NMR | Signals in specific chemical shift ranges | Confirmation of aromatic and substituent carbons | researchgate.net |

| IR | Broad peak around 3400 cm⁻¹ | N-H stretch of the indazole ring | |

| MS | Molecular ion peak (M+) | Determination of molecular weight | google.com |

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. acs.orgresearchgate.net This technique is invaluable for confirming the regiochemistry of substitution, for example, distinguishing between N1 and N2 isomers.

For instance, the crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide was determined, confirming the connectivity and conformation of the molecule. researchgate.net X-ray diffraction is also used to characterize different crystalline forms (polymorphs) of a compound, which can have different physical properties. google.com While no X-ray structures of N-methanol derivatives of indazoles were found in one review, the structures of analogous benzimidazole (B57391) and benzotriazole (B28993) derivatives have been reported. acs.org

Biological Activity and Pharmacological Significance of 5 Ethoxy 1h Indazole and Its Derivatives

Anticancer Activity of 5-Ethoxy-1H-indazole Analogues

Indazole derivatives have emerged as a significant class of compounds in oncology, with several approved drugs, such as axitinib, linifanib, and niraparib, featuring this core structure for the treatment of various cancers. nih.gov The 1H-indazole-3-amine structure, in particular, is an effective fragment for binding to the hinge region of protein kinases, a critical interaction for inhibiting their activity. nih.gov

Numerous studies have demonstrated the cytotoxic effects of this compound analogues against various human cancer cell lines. For instance, certain pyrazolo[1,5-c]quinazoline-triazole conjugates have shown substantial anticancer capabilities, with IC₅₀ values below 8 µM for both MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma epithelial cell) cell lines. doi.org One particular conjugate, 6C4, exhibited greater potency than the standard chemotherapy drug Doxorubicin against the MCF-7 cell line. doi.org

Similarly, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human cancer cell lines, including A549 and K562 (chronic myeloid leukemia). nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and showed good selectivity when compared to normal HEK-293 cells. nih.gov Another study highlighted a 6-ethoxy-indazole derivative, compound 5b, which emerged as a potent anticancer agent against both A549 and MCF7 cell lines.

Table 1: In Vitro Cytotoxicity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-c]quinazoline-triazole conjugates | MCF-7 | 2.3 - 6.1 | doi.org |

| Pyrazolo[1,5-c]quinazoline-triazole conjugates | A549 | 1.9 - 7.8 | doi.org |

| Compound 6o (1H-indazole-3-amine derivative) | K562 | 5.15 | nih.gov |

| Compound 5b (6-ethoxy-indazole derivative) | A549, MCF7 | Not specified | |

| Compound 5'j (5-nitro-indazole derivative) | A549, MCF7 | Not specified |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The position of the ethoxy group on the indazole ring plays a crucial role in the anticancer potency of its derivatives. Research has shown that substitutions at the C5 or C6 position can significantly enhance biological activity. nih.gov For example, a study on a series of indazole derivatives revealed that an ethoxy group at the 6-position of the indazole ring, as seen in compound 5b, contributed to its potent anticancer activity against A549 and MCF7 cell lines. Another study on Aurora kinase inhibitors also found that substitution at the C5 or C6 position of the indazole ring with various groups resulted in compounds with IC₅₀ values less than 1 µM. nih.gov

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of various protein kinases that are crucial for cell signaling and proliferation. nih.gov

Tyrosine Threonine Kinase (TTK): 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives have been identified as potent inhibitors of TTK. mdpi.comnih.gov Computational studies, including 2D and 3D-QSAR models, have guided the design of these inhibitors, highlighting key structural features that influence their biological activity.

Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been developed as inhibitors of FGFRs. mdpi.comgoogle.com One such derivative, a 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole, was identified as a potent pan-FGFR inhibitor with IC₅₀ values in the low nanomolar range for FGFR1-4. mdpi.com Another series of 1H-indazole-based derivatives designed through fragment-led de novo design also showed inhibitory activity against FGFR1-3. mdpi.com

Anaplastic Lymphoma Kinase (ALK): 3-aminoindazole derivatives have been investigated as ALK inhibitors. Entrectinib, a potent ALK inhibitor with an IC₅₀ value of 12 nM, originated from a 3-amino-5-substituted indazole starting point. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors of EGFR have been reported. nih.gov A series of 1H-indazole derivatives, designed based on a lead compound, displayed strong potencies against both EGFR T790M and wild-type EGFR kinases. mdpi.com

Beyond direct kinase inhibition, indazole derivatives can modulate various cellular pathways involved in cancer progression. nih.gov For instance, indazole compounds have been shown to modulate cellular events mediated by Wnt pathway signaling, which is often dysregulated in various cancers. google.com Some indazole derivatives have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Compound 6o, a 1H-indazole-3-amine derivative, was observed to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Targeted Inhibition of Kinase Enzymes (e.g., Tyrosine Threonine Kinase (TTK), Fibroblast Growth Factor Receptors (FGFRs), FMS-like Tyrosine Kinase 3 (FLT3), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR))

Antimicrobial Activity of this compound Analogues

In addition to their anticancer properties, indazole derivatives have demonstrated notable antimicrobial activity.

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study on new 5-ethoxy-2-mercapto benzimidazole (B57391) derivatives found that they exhibited significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Specifically, one derivative showed maximum activity against Staphylococcus aureus, while another exhibited strong activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In another study, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for their biological activities. researchgate.net One compound from this series displayed exceptional antibacterial efficacy across a broad spectrum of bacteria. Furthermore, structure-activity relationship (SAR) studies on a different series of indazole derivatives revealed that compounds with 4-substituted benzene (B151609) rings consistently demonstrated superior antibacterial efficacy, with methyl, ethoxy, and hydroxy groups playing crucial roles in broad-spectrum activity.

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. Research has shown that certain ethoxy-substituted indazole derivatives exhibit potent activity against pathogenic fungi such as Candida albicans and Rhizopus oryzae. For instance, a study synthesizing a series of N-(1-(2-(phenylamino) pyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide and N-(6-ethoxy-1-(2-(phenylamino) pyrimidin-4-yl)-1H-indazol-5-yl)benzenesulfonamide derivatives identified compounds with significant antifungal efficacy. Specifically, compounds designated as 7c, 6d, and 6f from this series showed high potency against both C. albicans and R. oryzae. Another derivative, compound 4c, also displayed potential antifungal activity against these same fungal strains.

The following table summarizes the antifungal activity of selected ethoxy-indazole derivatives:

| Compound ID | Target Fungi | Activity Level |

| 7c | C. albicans, R. oryzae | High Potency |

| 6d | C. albicans, R. oryzae | High Potency |

| 6f | C. albicans, R. oryzae | High Potency |

| 4c | C. albicans, R. oryzae | Potential Activity |

Influence of Ethoxy Substitution on Antimicrobial Potency

The position and nature of substituents on the indazole ring, including the ethoxy group, play a crucial role in determining the antimicrobial potency. Structure-activity relationship (SAR) analyses have highlighted that subtle structural modifications can lead to significant changes in antifungal efficacy. For instance, the presence of an ethoxy group at the 6-position, in combination with other modifications, has been shown to enhance antibacterial activity, particularly when electron-withdrawing groups are also present.

Furthermore, the introduction of an ethoxy group is a key feature in some of the most potent compounds. For example, in one series of derivatives, the presence of an ethoxy group at the 6-position of the indazole ring, along with a nitro group, led to a compound (5b) with notable biological activity. This underscores the importance of the ethoxy substitution in the design of new antimicrobial agents.

Antioxidant Activity of this compound Analogues

Free Radical Scavenging Assays

The antioxidant potential of this compound analogues has been evaluated using standard free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. Several ethoxy-indazole derivatives have shown noteworthy antioxidant activity in these tests. For example, compounds 6f and 6n from a synthesized series exhibited notable antioxidant activity in both DPPH and ABTS assays.

Other Noteworthy Biological Activities of Ethoxy-Indazole Scaffolds

Anti-inflammatory Modulations

Indazole derivatives, including those with ethoxy substitutions, are recognized for their potential anti-inflammatory properties. researchgate.netnih.govresearchgate.net The indazole scaffold itself is a core component of various compounds with anti-inflammatory activity. nih.govresearchgate.net Research has shown that derivatives of 2H-indazole can act as anti-inflammatory agents. nih.gov The development of novel 1H-indazole derivatives has been a focus of computational studies aimed at designing new COX-2 inhibitors, which are key targets in inflammation. innovareacademics.in

Ligand Interactions with Dopamine (B1211576) D2 Receptors

The indazole scaffold is a key structural motif in the design of ligands targeting various G-protein-coupled receptors (GPCRs), including dopamine D2 receptors. While research on this compound itself is limited, its derivatives have been the focus of studies aiming to develop novel antipsychotic agents. One such derivative, known as D2AAK3, has been identified as a multi-target ligand with affinity for dopamine D2, serotonin (B10506) 5-HT1A, and serotonin 5-HT2A receptors. This multi-receptor profile is considered beneficial for the treatment of schizophrenia. verixiv.org

In the quest for new antipsychotics, D2AAK3, which is based on an indazole and piperazine (B1678402) scaffold, has served as a lead compound for optimization. verixiv.org Studies on related indole (B1671886) derivatives, such as D2AAK1_3 (3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole), provide insights into the molecular interactions that may also be relevant for indazole-based ligands. This indole derivative was found to have a notable affinity for the human dopamine D₂ receptor, with a K_i of 151 nM. ijpsr.comasm.org Molecular docking studies of this compound with the human dopamine D2 receptor revealed that a primary point of contact is between the ligand's protonatable nitrogen atom and the aspartic acid residue Asp(3.32) of the receptor. ijpsr.comnih.gov This interaction is a common feature for ligands of aminergic GPCRs. researchgate.net The stability of this binding pose was further supported by molecular dynamics simulations. ijpsr.comnih.gov

Further research into a series of N(1)-benzyl-substituted indazoles has also identified compounds with activity as dopamine D2 receptor antagonists, underscoring the potential of the indazole core in developing ligands for this receptor. austinpublishinggroup.com The optimization of indazole-based compounds like D2AAK3 is an active area of research for developing treatments for schizophrenia and other neurological disorders. verixiv.org

Potential in Anti-HIV and Antiparasitic Therapeutics

The indazole nucleus is recognized for its broad pharmacological potential, with various derivatives showing promise as anti-HIV and antiparasitic agents. nih.govresearchgate.net The versatility of the indazole scaffold allows for the synthesis of a wide array of compounds with diverse biological activities. researchgate.net

Anti-HIV Potential

Indazole derivatives have demonstrated notable activity against the human immunodeficiency virus (HIV). nih.govresearchgate.net Specifically, 1H-indazoles have been identified as having activity as HIV protease inhibitors. austinpublishinggroup.comgoogle.com The development of indazole-based compounds is a strategy being explored for new anti-HIV therapies. researchgate.net While direct studies on this compound are not prominent, research on related structures provides evidence of the anti-HIV potential of this chemical class. For instance, derivatives of the structurally similar 5-ethoxy-1H-indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication. One such derivative exhibited significant antiviral potency with a half-maximal inhibitory concentration (IC₅₀) of 0.13 μM. This highlights the potential for developing potent anti-HIV agents through the structural modification of indole and indazole cores.

Antiparasitic Potential

The indazole scaffold is also a feature in compounds with antiparasitic properties. researchgate.netresearchgate.net Indazole derivatives have been investigated for their activity against various parasites, including those responsible for malaria and leishmaniasis. researchgate.net For example, a screening of compounds from the Medicines for Malaria Venture (MMV) Open collection identified a derivative, 4-[5-[5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]-1H-indazol-3-yl]benzonitrile (MMV673982), with antiplasmodial activity, showing an IC₅₀ of 0.47 μM against Plasmodium falciparum. verixiv.org

Furthermore, the synthesis of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives has been undertaken to explore their biological activities, including antimicrobial and, by extension, antiparasitic potential. researchgate.net The broad spectrum of biological activities associated with indazole derivatives continues to make them attractive scaffolds for the development of new therapeutic agents against a range of infectious diseases. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Computational Studies

Impact of Ethoxy Group Position and Substitution on Biological Efficacy

The position of the ethoxy group on the indazole ring and the nature of other substituents are critical determinants of biological activity. SAR studies consistently demonstrate that these modifications can profoundly influence potency and selectivity.

For instance, research on various indazole derivatives has shown that the presence of an ethoxy group, in combination with other substituents like a nitro group, can significantly enhance anticancer potency. In one study focusing on anticancer agents, a derivative featuring an ethoxy group at the 6-position and a nitro group at the 2-position of the indazole ring emerged as a particularly potent compound against A549 and MCF7 cell lines. This highlights the synergistic effect of specific substitution patterns.

The location of the alkoxy group is also crucial. Studies on inhibitors of human Glycogen Synthase Kinase-3 (GSK-3) indicated that a methoxy (B1213986) group at the 5-position of the indazole ring was important for high potency, with these derivatives showing greater activity than those with a methyl group at the same position. rsc.org This suggests that an oxygen-linked substituent at position 5, such as an ethoxy group, is favorable for this particular target. Further emphasizing the importance of substitution, a series of 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazoles were developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). nih.govnih.gov

Moreover, the substituent at the C-5 position of the indazole ring has been shown to have a significant effect on the anti-proliferative activity against liver cancer cell lines (Hep-G2). nih.gov The introduction of various aromatic groups at this position allows for the exploration of interactions with different kinase targets, thereby modulating the compound's activity profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides mathematical models that correlate the chemical structure of a compound with its biological activity. Both 2D and 3D-QSAR studies have been instrumental in designing indazole derivatives with enhanced efficacy. These analyses help in streamlining the synthetic process by prioritizing compounds with a higher probability of success.

Two-dimensional QSAR models utilize descriptors calculated from the 2D representation of a molecule. For indazole derivatives, these models have demonstrated robust predictive accuracy. In a study of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model constructed using Multiple Linear Regression (MLR) showed a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients, indicating a reliable and predictive model. researchgate.net Another study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors identified that descriptors such as T_C_N_5 (count of atoms of type C connected to 5 atoms), T_2_N_0 (count of atoms of type N with 0 single bonds), and SlogP (a measure of lipophilicity) were important for determining biological activity. innovareacademics.inresearchgate.net

| QSAR Model Type | Statistical Parameter | Reported Value | Target/Compound Series | Source |

| 2D-QSAR | Correlation Coefficient (r²) | 0.9512 | TTK Inhibitors (Indazole Derivatives) | researchgate.net |

| 2D-QSAR | Internal Cross-Validation (q²) | 0.8998 | TTK Inhibitors (Indazole Derivatives) | researchgate.net |

| 2D-QSAR | External Cross-Validation (pred_r²) | 0.8661 | TTK Inhibitors (Indazole Derivatives) | researchgate.net |

This table presents data from QSAR studies on broader indazole derivative series, which provide a framework for understanding compounds like 5-Ethoxy-1H-indazole.

Three-dimensional QSAR models consider the spatial arrangement of atoms and the resulting molecular fields (steric, electrostatic, hydrophobic). These models provide a more detailed structural insight into ligand-receptor interactions. For indazole derivatives, 3D-QSAR models have been developed using methods like the k-nearest neighbor (kNN) approach. innovareacademics.inresearchgate.net

A 3D-QSAR model for TTK inhibitors showed a high internal cross-validation coefficient (q²) of 0.9132, with steric descriptors being crucial factors governing anticancer activity. In a study on 5-substituted indazoles as GSK-3β inhibitors, a 3D-QSAR model explained that electrostatic (E_451, E_229) and hydrophobic (H_1052) descriptors played vital roles in the activity of the compounds. innovareacademics.inresearchgate.net These models generate 3D contour maps that visualize regions where specific properties (e.g., bulky groups, negative charge) would enhance or decrease biological activity, thus guiding the design of more potent inhibitors. researchgate.net

| QSAR Model Type | Statistical Parameter | Reported Value | Target/Compound Series | Source |

| 3D-QSAR | Internal Cross-Validation (q²) | 0.9132 | TTK Inhibitors (Indazole Derivatives) | researchgate.net |

| 3D-QSAR | Key Descriptors | Electrostatic, Hydrophobic | GSK-3β Inhibitors (5-Substituted Indazoles) | innovareacademics.inresearchgate.net |

This table presents data from QSAR studies on broader indazole derivative series, which provide a framework for understanding compounds like this compound.

A primary application of QSAR models is the prediction of biological activity for novel compounds before their synthesis. By inputting the structural attributes of a designed molecule into a validated QSAR equation, researchers can estimate its potential efficacy. researchgate.net For example, based on significant 2D and 3D-QSAR models for GSK-3β inhibitors, 450 new compounds were designed and subsequently validated through docking studies, leading to the selection of 31 optimized compounds with predicted high activity. innovareacademics.inresearchgate.net This predictive power allows medicinal chemists to focus resources on synthesizing candidates with the highest likelihood of being active, accelerating the drug discovery process.

3D-QSAR Models

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. These simulations provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Docking studies on indazole derivatives have successfully identified key amino acid residues responsible for binding and biological activity. For a series of 5-substituted indazole derivatives targeting GSK-3β, docking analysis revealed that the ligands formed essential interactions with residues such as Valine 135, Glutamine 185, Arginine 141, and Aspartic acid 200 in the enzyme's active site. innovareacademics.inresearchgate.net

Similarly, in the development of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives, molecular docking analyses uncovered intricate interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts that supported the observed anticancer activity. worldscientific.com The docking of potent indazole-based inhibitors into the active site of the HIF-1α protein also showed good binding efficiency and stability. researchgate.net These analyses are often complemented by molecular dynamics simulations to assess the stability of the predicted binding pose over time. worldscientific.com

| Target Protein | Key Interacting Residues / Interaction Types | Compound Series | Source |

| GSK-3β | Val135, Gln185, Arg141, Asp200 | 5-Substituted Indazoles | innovareacademics.inresearchgate.net |

| FGFR1 | N/A (Docking Predicted) | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | rsc.org |

| HIF-1α | Good binding efficiency and stability noted | Indazole derivatives | researchgate.net |

| Various Kinases | Hydrogen bonds, electrostatic forces, hydrophobic contacts | N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide | worldscientific.com |

This table summarizes findings from molecular docking studies on various indazole series, illustrating the types of interactions that derivatives of this compound might form.

Identification of Key Binding Sites and Interactions (e.g., hinge binders in kinases, orthosteric pockets)

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to act as a hinge binder in the ATP-binding site of various kinases. sci-hub.se Molecular docking studies have shown that the 1H-indazole moiety can form critical hydrogen bonds with the hinge region backbone of kinases. For instance, in studies targeting Apoptosis Signal-regulating Kinase 1 (ASK1), the 1H-indazole group of derivative compounds formed two classic hydrogen bonds with the backbone NH of Val757 and the carboxyl group of Glu755. sci-hub.se Similarly, in the context of FMS-like tyrosine kinase 3 (FLT3), the amino hydrogen atom of an indazole derivative forms a hydrogen bond with the amide oxygen of Cys694, highlighting the indazole group's crucial role in the ligand-receptor complex. tandfonline.com

Beyond kinases, indazole derivatives have been designed as ligands for G-protein-coupled receptors (GPCRs), where they interact with orthosteric binding pockets. nih.gov In these cases, the primary point of contact is often an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartic acid residue (Asp 3.32) within the receptor's third helix. nih.govnih.gov For serotonin (B10506) 5-HT1A receptors, additional interactions have been observed, such as a hydrogen bond between the indazole's nitrogen hydrogen and the side chain of Ser 5.43. nih.gov The indole (B1671886) moiety, a related structure, is known to penetrate deep into the receptor cavity, engaging in hydrophobic interactions with key residues. nih.gov

Detailed analyses of various indazole-based compounds have revealed specific interactions that drive their binding affinity.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| ASK1 Kinase | Val757, Glu755 | Hydrogen Bonds (Hinge Binding) | sci-hub.se |

| FLT3 Kinase | Cys694, Asp829 | Hydrogen Bonds (Hinge Binding) | tandfonline.com |

| Dopamine (B1211576) D2 Receptor | Asp 3.32, Phe 6.52, Trp 6.48 | Electrostatic, π-π Stacking | nih.govtandfonline.com |

| Serotonin 5-HT1A Receptor | Asp 3.32, Ser 5.43, Tyr 2.64 | Electrostatic, Hydrogen Bond, π-π Stacking | nih.govtandfonline.com |

These computational models underscore the versatility of the indazole scaffold in forming directed interactions within both kinase hinge regions and GPCR orthosteric sites.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool used to assess the physical movements of atoms and molecules, providing insights into the stability and dynamics of ligand-protein complexes over time.

MD simulations are frequently employed to validate the stability of ligand-protein complexes predicted by molecular docking. A stable complex is often characterized by a decreasing potential energy and a ligand Root Mean Square Deviation (RMSD) that remains below 2 Å, indicating the ligand does not significantly deviate from its initial binding pose. mdpi.comresearchgate.net

In numerous studies involving indazole derivatives, MD simulations have confirmed the stability of the ligand within the binding site of its target protein. researchgate.networldscientific.comresearcher.life For example, simulations of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (a derivative of this compound) bound to its target enzyme showed a consistent and robust binding, affirming its potential efficacy. researchgate.networldscientific.comresearcher.lifeglobalauthorid.com These simulations provide a rigorous assessment that strengthens the findings from molecular docking and supports the compound's binding affinity. The long-term stability of potent constituents within the binding site, as verified by these simulations, is crucial for understanding their behavior in biological systems.

MD simulations also reveal the conformational dynamics of ligand-receptor systems, showing how interactions are maintained or changed over the simulation period. nih.gov Analysis of simulation trajectories allows for the quantification of specific interactions, such as hydrogen bonds or water bridges, showing the percentage of simulation time they are maintained. nih.gov For instance, in simulations of ligands with the serotonin 5-HT2A receptor, the key interaction with Asp 3.32 was maintained for 30-64% of the simulation time, depending on the specific ligand. nih.gov

These simulations can reveal the relative stability of different ligands within their binding sites. nih.gov While some complexes remain stable throughout the simulation, others may show instability, providing valuable information for structure-based drug design. nih.gov The analysis of ligand-receptor contacts and their persistence over time offers a detailed picture of the dynamic nature of the binding event. nih.gov

Ligand-Protein Complex Stability Assessment

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reducing the likelihood of late-stage failures. rsc.orgljmu.ac.uk

Computational tools are widely used to predict the ADMET properties of novel compounds. mdpi.comnih.gov For various series of indazole derivatives, a comprehensive ADMET profile analysis has been performed using online servers like PreADMET. These predictions evaluate physicochemical parameters based on criteria such as Lipinski's Rule of Five and the Veber rule, which indicate the potential for good oral bioavailability and intestinal absorption. mdpi.comnih.gov

Studies on indazole and related heterocyclic derivatives have shown favorable predicted pharmacokinetic attributes. researchgate.net For example, predictions for a series of coumarin (B35378) derivatives showed good percent absorption (% ABS), ranging from 84.9% to 100%. mdpi.com Similarly, predictions for benzothiazole (B30560) derivatives indicated that most compounds had over 70% absorption. nih.gov These in silico models provide an early assessment of a compound's drug-likeness. mdpi.comnih.gov

Table of Predicted Pharmacokinetic Properties for Representative Heterocyclic Scaffolds

| Compound Series | Predicted Property | Value Range | Significance | Reference |

|---|---|---|---|---|

| Indazole Derivatives | Drug-likeness | Favorable | Good pharmacokinetic attributes | |

| Coumarin Derivatives | Percent Absorption (%ABS) | 84.9% - 100% | Potentially good oral activity | mdpi.com |

| Benzothiazole Derivatives | Lipinski Rule of 5 | No violations | Good drug-likeness properties | nih.gov |

The ultimate value of in silico predictions lies in their correlation with experimental results. Favorable ADMET profiling of indazole derivatives has been shown to align with their observed biological efficacy. For example, compounds that exhibited noteworthy anticancer activity in cell-based assays also had ADMET profiles confirming favorable pharmacokinetic attributes, underscoring their therapeutic potential.

This correlation provides confidence in the computational models. For a series of coumarin derivatives, satisfactory in silico ADMET properties were established, and subsequent in vitro cytotoxicity testing against a human cancer cell line showed that the most active antimicrobial compounds were non-cytotoxic, indicating selectivity and safety. mdpi.com The convergence of in silico predictions and in vitro data is crucial for advancing promising compounds toward further investigation. researchgate.net

Therapeutic Potential and Future Research Directions

Development of 5-Ethoxy-1H-indazole Based Drug Candidates

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.netresearchgate.net The addition of an ethoxy group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Researchers have synthesized and evaluated numerous derivatives of this compound, leading to the identification of several promising drug candidates.

One notable area of development is in the field of oncology. For instance, derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial for cancer cell growth and survival. acs.org A study reported the synthesis of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide derivatives, with some compounds showing significant anticancer activity. researchgate.net Specifically, the compound N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (5b) demonstrated exceptional efficacy. researchgate.net

Another research direction has focused on developing this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govacs.org One such derivative, (R)-21c, was identified as a potent pan-FGFR inhibitor with impressive in vitro activity against FGFR-amplified cell lines. acs.org

The table below summarizes some of the key this compound derivatives and their primary therapeutic targets.

| Compound/Derivative Series | Therapeutic Target | Reference |

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide derivatives | Anticancer | researchgate.net |

| (R)-21c | pan-FGFR inhibitor (anticancer) | acs.org |

| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives | FGFR inhibitors (anticancer) | nih.gov |

Preclinical Investigations of Lead Compounds

Several lead compounds based on the this compound scaffold have undergone preclinical investigations to evaluate their efficacy and mechanism of action. These studies often involve in vitro assays using cancer cell lines and in vivo studies in animal models.

For example, compound (R)-21c demonstrated potent inhibition of FGFR1–4 and suppressed downstream signaling pathways in Western blot analysis. acs.org In a xenograft mouse model with FGFR1-amplified NCI-H1581 tumors, oral administration of (R)-21c resulted in almost complete tumor growth inhibition (96.9% TGI). acs.org

Another study highlighted a series of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives. Among these, compound 5b, which has a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring, showed potent anticancer activity against A549 and MCF7 cell lines. Molecular dynamics simulations confirmed the stable binding of this compound to its target proteins.

The following table presents data from preclinical studies on selected this compound derivatives.

| Lead Compound | Preclinical Model | Key Findings | Reference |

| (R)-21c | NCI-H1581 xenograft mice | 96.9% tumor growth inhibition | acs.org |

| Compound 5b | A549 and MCF7 cell lines | Potent anticancer activity | |

| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative (Compound 105) | NCI-H1581 xenograft mice | Nearly complete tumor growth inhibition (96.9% TGI) | nih.gov |

Combination Therapies Involving this compound Derivatives

To enhance therapeutic efficacy and overcome potential drug resistance, researchers are exploring the use of this compound derivatives in combination with other anticancer agents. The rationale behind this approach is to target multiple signaling pathways simultaneously or to sensitize cancer cells to conventional therapies. While specific studies focusing solely on combination therapies with this compound derivatives are emerging, the broader class of indazole derivatives has shown promise in this area. The potential for synergistic effects with existing therapies could lead to the development of more effective treatment regimens with potentially reduced side effects.

Exploration of Novel Biological Targets for Ethoxy-Indazole Scaffolds

The versatility of the ethoxy-indazole scaffold has prompted investigations into novel biological targets beyond the well-established protein kinases. researchgate.netnih.gov This exploration could open up new therapeutic avenues for a range of diseases.

Recent research has pointed towards the potential of indazole derivatives to inhibit other key enzymes involved in cancer progression, such as indoleamine-2,3-dioxygenase1 (IDO1), proviral integration site MuLV (Pim) kinases, aurora kinases, and carbonic anhydrases. researchgate.net For instance, a study designed and synthesized novel FGFR1 inhibitors bearing an indazole scaffold, with compound 9d showing excellent kinase inhibitory activity. nih.gov

The table below lists some of the novel biological targets being explored for ethoxy-indazole scaffolds.

| Novel Biological Target | Therapeutic Area | Reference |

| Indoleamine-2,3-dioxygenase1 (IDO1) | Cancer | researchgate.net |

| Proviral integration site MuLV (Pim) kinases | Cancer | researchgate.net |

| Aurora kinases | Cancer | researchgate.net |

| Carbonic anhydrases (CA) | Cancer | researchgate.net |

| Mitogen-activated protein kinase 1 (MAPK1) | Cancer | mdpi.com |

Advancements in Synthetic Methods for Diverse this compound Analogues

The development of novel and efficient synthetic methods is crucial for generating a diverse range of this compound analogues for structure-activity relationship (SAR) studies. Traditional methods for synthesizing 1H-indazoles can be harsh, often requiring strong acids or bases and high temperatures. google.com

More recent and advanced methods focus on milder reaction conditions and greater functional group tolerance. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot multi-component reactions. google.comajrconline.org For example, palladium-catalyzed reactions have been employed for the synthesis of N-substituted indazoles. thieme-connect.de Microwave irradiation has also been utilized as an eco-friendly approach for the synthesis of 1-H-indazole and 1-phenyl-1H-indazoles. ajrconline.org These advancements allow for the creation of extensive libraries of this compound derivatives, facilitating the optimization of lead compounds.

Patent Landscape and Emerging Trends in Ethoxy-Indazole Research

The growing interest in the therapeutic potential of ethoxy-indazole derivatives is reflected in the increasing number of patent applications in this area. A review of patents from 2013 to 2017 revealed forty-two patents describing derivatives with the indazole scaffold and their therapeutic applications. researchgate.net These patents cover a wide range of therapeutic areas, with a significant focus on oncology and inflammatory diseases. researchgate.net

Emerging trends in ethoxy-indazole research include the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects. There is also a growing interest in the development of multi-target inhibitors that can simultaneously modulate several key pathways involved in complex diseases like cancer. researchgate.net Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly important in the rational design of new and more potent this compound-based drug candidates.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Ethoxy-1H-indazole be optimized for reproducibility in academic laboratories?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethoxy groups can be introduced via alkylation of hydroxyl precursors under basic conditions. Purification via column chromatography (using gradients of ethyl acetate/hexane) and characterization via -NMR (e.g., δ 1.45 ppm for ethoxy CH) and LC-MS are critical. Ensure reaction parameters (temperature, solvent polarity) are tightly controlled to minimize side products. Structural validation via X-ray crystallography (using SHELXT/SHELXL ) is recommended for confirmation.

Q. What are the best practices for characterizing the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring accurate treatment of thermal parameters and hydrogen bonding. For example, the ethoxy group’s torsion angles should align with density-functional theory (DFT) predictions (e.g., B3LYP functional ). Validate against powder XRD to confirm phase purity.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS) for structurally similar indazoles (e.g., 2-Methoxy-5-nitro-1H-benzimidazole ). Use PPE (gloves, goggles), work in a fume hood, and store in inert atmospheres. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or basis-set limitations. Use hybrid DFT (e.g., B3LYP with exact-exchange corrections ) and compare with experimental UV-Vis spectra. For example, if theoretical λ deviates >10 nm, re-evaluate solvation models (e.g., COSMO-RS) or include dispersion corrections.

Q. What role does chirality play in the bioactivity of this compound derivatives?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities. For FGFR1 inhibition (as in related indazoles ), perform molecular dynamics (MD) simulations to analyze P-loop conformational changes. Use free-energy perturbation (FEP) to quantify ΔΔG between enantiomers. Experimentally, chiral HPLC (e.g., CHIRALPAK® IG-3 column) can separate enantiomers for IC validation.

Q. How can researchers address contradictions in enzymatic inhibition data for this compound analogs?

- Methodological Answer : Inconsistent IC values may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using control inhibitors (e.g., staurosporine) and apply contradiction analysis frameworks :

- Step 1 : Verify assay reproducibility (n ≥ 3).

- Step 2 : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Step 3 : Use multivariate statistics to isolate confounding variables (e.g., pH, temperature).

Q. What advanced techniques elucidate the binding mechanism of this compound to protein targets?

- Methodological Answer : Combine isothermal titration calorimetry (ITC) for ΔH/ΔS determination and cryo-EM for structural insights. For example, in FGFR1, hydrogen bonds with Arg570 and π-alkyl interactions with Phe489 are critical . MD simulations (AMBER or GROMACS) can predict residence times and entropy-driven binding.

Q. How can researchers validate the purity of this compound in complex matrices?

- Methodological Answer : Use orthogonal techniques:

- HPLC-DAD : Monitor λ at 254 nm; compare retention times with standards.

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.

- -NMR : Detect trace impurities (e.g., unreacted precursors) at δ 110–160 ppm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。